![molecular formula C15H20O6 B6596447 Vomitoxin CAS No. 911392-36-4](/img/structure/B6596447.png)
Vomitoxin
Overview
Description
Vomitoxin, also known as deoxynivalenol (DON), is a type B trichothecene, an epoxy-sesquiterpenoid . This mycotoxin predominantly occurs in grains such as wheat, barley, oats, rye, and corn, and less often in rice, sorghum, and triticale .
Synthesis Analysis
The occurrence of deoxynivalenol is associated primarily with Fusarium graminearum and F. culmorum, both of which are important plant pathogens . They cause fusarium head blight in wheat and gibberella or fusarium ear blight in corn .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an epoxide function allowing its binding to ribosomes . This causes the so-called “ribotoxic stress” effect, the activation of specific kinases (including PKR and MAP kinases) and eventually leading to the inhibition of the protein synthesis and to cell death .
Chemical Reactions Analysis
This compound is known to induce ribotoxic stress thereby disrupting macromolecule synthesis, cell signaling, differentiation, proliferation, and death . A bacterial strain (ASAG 216) showed to possess the capability of detoxifying 100 μg/mL DON by 81.1% within 8 h .
Physical And Chemical Properties Analysis
This compound, due to its stable physicochemical properties, poses challenges for detoxification through physical and chemical methods .
Scientific Research Applications
Impact on Animal Feed and Consumption : Vomitoxin significantly influences animal feed consumption and has been studied for its aversive actions and effects on food palatability in rats. At certain concentrations, it does not alter food palatability but induces conditioned taste aversion, affecting feed intake (Clark, Wellman, Harvey, & Lerma, 1987).
Grain Merchandising and Quality Control : In the grain trade, this compound poses major risks due to its impact on crop quality, contractual specifications, and regulatory limits. Its presence in crops like spring wheat has significant implications for grain merchandisers, affecting market prices and merchandising strategies (Johnson, Wilson, & Diersen, 2001).
Molecular Impact on Livestock : At the molecular level, this compound interferes with animal growth and feed acceptance by inhibiting protein synthesis and activating cellular kinases related to critical cell functions. This has led to regulatory advisory levels for animal feeds (Waśkiewicz et al., 2014).
Toxicological Studies and Kinetics : The kinetics of this compound distribution and clearance in tissues have been assessed in experimental animals, providing insights into its rapid uptake and clearance in biological systems (Pestka, Islam, & Amuzie, 2008).
Effects on Food Processing : Research has shown that processing methods like milling and cooking can influence the content of this compound in wheat-based foods, with certain techniques reducing its levels and thus potentially mitigating health risks (Kushiro, 2008).
Teratogenic and Immunotoxic Effects : Studies on animals have explored the teratogenic potential of this compound, indicating no significant adverse effects on foetal development at certain levels. Additionally, its impact on the immune system has been studied, showing potential immunotoxic effects (Morrissey, 1984); (Tryphonas et al., 1984).
Role in Inflammatory Responses : this compound has been found to play a role in inducing inflammatory responses, particularly through the activation of specific cellular pathways and gene expression related to inflammation (Moon & Pestka, 2002).
Toxicity Mechanisms and Health Implications : Advances in understanding the toxicity mechanisms of this compound have highlighted its impact on the central nervous system, with studies detailing its effects on the brain and associated health risks (Bonnet et al., 2012).
Molecular Structure Analysis : Quantum mechanical studies have been conducted to explore the hydrogen bondings in this compound's conformations, providing insights into its chemical structure and potential relation to its toxic effects (Nagy et al., 2005).
Immunomodulatory Effects : Research has identified this compound's capability to alter serum immunoglobulin levels and potentially induce dysregulation of immune responses, further underscoring its immunotoxic properties (Pestka & Dong, 1994).
Mechanism of Action
Target of Action
Vomitoxin, also known as deoxynivalenol (DON) or Rd toxin, primarily targets the brain . It belongs to a class of mycotoxins called trichothecenes, which are strong inhibitors of protein synthesis .
Mode of Action
This compound interacts with its targets by inhibiting protein synthesis. Exposure to this compound causes the brain to decrease its uptake of the amino acid tryptophan, which in turn reduces the synthesis of serotonin . Serotonin is a key neurotransmitter that helps regulate mood, appetite, and sleep.
Biochemical Pathways
The biochemical pathway affected by this compound involves the synthesis of serotonin. By inhibiting the uptake of tryptophan, this compound disrupts the normal production of serotonin in the brain . This disruption can lead to a variety of downstream effects, including changes in mood and appetite.
Pharmacokinetics
It is known that this compound can be found in various cereals such as wheat, barley, oat, rye, maize, and rice . The extent of cereal contamination is strongly associated with rainfall and moisture at the time of flowering and with grain storage conditions .
Result of Action
The molecular and cellular effects of this compound’s action are significant. At low concentrations, this compound induces the expression of early response and proinflammatory genes at the mRNA and protein levels . At high concentrations, it promotes the rapid onset of leukocyte apoptosis . These effects can lead to a variety of symptoms, including anorexia, vomiting, reduced weight gain, neuroendocrine changes, immunological effects, diarrhea, leukocytosis, hemorrhage, or circulatory shock .
Action Environment
The action of this compound is influenced by environmental factors. The incidence of fusarium head blight, which produces this compound, is strongly associated with moisture at the time of flowering (anthesis). The timing of rainfall, rather than the amount, is the most critical factor . An increased amount of moisture towards harvest time has been associated with a lower amount of this compound in wheat grain due to leaching of toxins . Furthermore, deoxynivalenol contents are significantly affected by the susceptibility of cultivars towards Fusarium species, previous crop, tillage practices, and fungicide use .
Safety and Hazards
Future Directions
There is a need to better understand the mechanistic linkages between these early dose-dependent molecular effects and relevant pathological sequelae . Epidemiological studies are needed to determine if relationships exist between consumption of high DON levels and incidence of both gastroenteritis and potential chronic diseases .
properties
IUPAC Name |
3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-7-3-9-14(5-16,11(19)10(7)18)13(2)4-8(17)12(21-9)15(13)6-20-15/h3,8-9,11-12,16-17,19H,4-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINOMUASTDIRTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860630 | |
Record name | 3,7,15-Trihydroxy-12,13-epoxytrichothec-9-en-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Deoxynivalenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036156 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
51481-10-8 | |
Record name | Vomitoxin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Deoxynivalenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036156 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
151 - 153 °C | |
Record name | Deoxynivalenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036156 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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